(2Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile
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Description
(2Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile is a useful research compound. Its molecular formula is C22H21N3OS and its molecular weight is 375.49. The purity is usually 95%.
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Biological Activity
The compound (2Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships.
Chemical Structure and Properties
The compound features a thiazole ring and an enenitrile moiety, which are known to contribute to its biological properties. The presence of methoxy and isopropyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer activities. For example, similar compounds have been shown to selectively inhibit cancer cell proliferation while sparing normal cells. The structure of this compound suggests potential for similar effects.
Table 1: Summary of Anticancer Activities of Thiazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 (Breast) | 10 | Apoptosis induction |
Compound B | K562 (Leukemia) | 8 | Cell cycle arrest |
Compound C | A549 (Lung) | 5 | Inhibition of angiogenesis |
The mechanisms by which thiazole derivatives exert their anticancer effects include:
- Induction of Apoptosis : Thiazoles can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Some derivatives have been shown to halt the cell cycle at specific checkpoints, thereby preventing proliferation.
- Inhibition of Angiogenesis : Certain compounds may inhibit the formation of new blood vessels, which is crucial for tumor growth.
Case Studies
Recent studies have evaluated the anticancer potential of various thiazole derivatives in vitro:
- Study on MCF-7 Cells : A derivative similar to our compound demonstrated an IC50 value of 10 µM against MCF-7 cells, indicating moderate cytotoxicity. The study highlighted that the introduction of a methoxy group significantly enhanced activity compared to unsubstituted analogs .
- K562 Cell Line Evaluation : Another study reported that a closely related thiazole derivative exhibited an IC50 value of 8 µM against K562 cells, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry assays .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their structural components. Key factors include:
- Substituents on the Thiazole Ring : The presence of electron-donating groups like methoxy enhances activity.
- Alkyl Side Chains : Isopropyl groups can increase lipophilicity, affecting cellular uptake and bioavailability.
Table 2: Structure-Activity Relationship Insights
Substituent Type | Effect on Activity |
---|---|
Methoxy Group | Increases potency |
Isopropyl Group | Enhances solubility |
Halogen Substituents | Varies; can either enhance or reduce activity depending on position |
Properties
IUPAC Name |
(Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-15(2)16-7-9-19(10-8-16)24-13-18(12-23)22-25-21(14-27-22)17-5-4-6-20(11-17)26-3/h4-11,13-15,24H,1-3H3/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCZWPGVARUDNY-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.